Dalbergiphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-5-[(1S)-1-phenylprop-2-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLCQEPKLKMZKP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@@H](C=C)C2=CC=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Origins of Dalbergiphenol
Phytogeographical Distribution in Dalbergia Species
The genus Dalbergia, a member of the Fabaceae family, encompasses a wide range of small to medium-sized trees, shrubs, and lianas. journalejmp.com These species are predominantly found in the tropical regions of Central and South America, Africa, Madagascar, and southern Asia. journalejmp.comgbif.org Many Dalbergia species are highly valued for their timber, often referred to as rosewood, which is known for its decorative and aromatic qualities. gbif.org
Dalbergiphenol has been identified in several species within this genus. Notably, it has been isolated from the heartwood of Dalbergia sissoo phytoveda.infrontiersin.org and Dalbergia latifolia. ejournalmapeki.orgejournalmapeki.orgresearchgate.net Dalbergia sissoo, commonly known as Indian rosewood, is native to the tropical Himalaya region, including Kashmir to Sikkim, Assam, and Bengal, but is also widely cultivated in tropical and subtropical areas of Africa and West Asia. iucnredlist.org Dalbergia latifolia, or Indian rosewood, is found growing naturally in the forests of East and Central Java, Indonesia. ejournalmapeki.orgejournalmapeki.org The compound has also been reported in Dalbergia odorifera, a species distributed in the tropical regions of Central and South America, Africa, Madagascar, and East and Southern Asia, with a significant presence in China. researchgate.netresearchgate.net
The following table provides a summary of Dalbergia species where this compound has been found and their general phytogeographical distribution.
| Species | Common Name | Regions Where Found |
| Dalbergia sissoo | Indian Rosewood | Tropical Himalaya (Kashmir to Sikkim), Assam, Bengal, widely cultivated in tropical/subtropical Africa and West Asia. iucnredlist.org |
| Dalbergia latifolia | Indian Rosewood, Sonokeling | East and Central Java, Indonesia. ejournalmapeki.orgejournalmapeki.org |
| Dalbergia odorifera | Fragrant Rosewood | Tropical regions of Central and South America, Africa, Madagascar, East and Southern Asia, China. researchgate.net |
Biosynthetic Pathways of this compound and Related Neoflavonoids
The biosynthesis of this compound and other neoflavonoids is a complex process that involves contributions from two major metabolic pathways: the shikimate pathway and the acetate-malonate pathway. researchgate.netslideshare.net These pathways provide the fundamental building blocks for the formation of the characteristic neoflavonoid skeleton.
Precursor Compound Utilization and Enzymatic Transformations
The biosynthesis of neoflavonoids like this compound is a multi-step process involving various precursor compounds and enzymatic reactions. rsc.orgvapourtec.comnih.gov While the precise enzymatic steps leading specifically to this compound are not fully elucidated in the provided search results, the general pathway for neoflavonoid synthesis is understood to involve the condensation of precursors derived from the shikimate and acetate-malonate pathways.
Enzymes play a crucial role in catalyzing these transformations with high specificity and efficiency. rsc.orgvapourtec.comnih.gov These biocatalytic processes are essential for the chemo-, regio-, and enantio-selective formation of complex natural products like this compound. rsc.orgvapourtec.com The process of enzymatic synthesis involves the precise positioning of substrates within the enzyme's active site to facilitate specific chemical reactions. nih.gov
Contributions from the Shikimate Pathway
The shikimate pathway is a primary metabolic route in plants and microorganisms that is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of other aromatic compounds. researchgate.netnih.govfrontiersin.org This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4-P) from the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of chorismate. researchgate.netnih.gov
Chorismate serves as a key branch-point intermediate. nih.gov For the biosynthesis of neoflavonoids, a C6-C3 unit, typically derived from the aromatic amino acid phenylalanine, is provided by the shikimate pathway. Phenylalanine is synthesized from chorismate via a series of enzymatic steps. nih.gov This C6-C3 unit forms one of the core components of the this compound structure. The regulation of the shikimate pathway is highly complex, involving feedback inhibition by various metabolites to control the flow of carbon towards the synthesis of aromatic compounds. nih.gov
Contributions from the Acetate-Malonate Pathway
The acetate-malonate pathway is the other essential metabolic route contributing to the formation of this compound. slideshare.netyoutube.comslideshare.net This pathway is primarily responsible for the synthesis of fatty acids and polyketides. youtube.comslideshare.net The starting point for this pathway is acetyl-CoA, which is also a central molecule in cellular metabolism. slideshare.netyoutube.com
Through a series of condensation reactions involving malonyl-CoA, the acetate-malonate pathway builds a polyketide chain. youtube.comslideshare.net This polyketide chain then undergoes cyclization and aromatization to form a C6 aromatic ring. This C6 unit, derived from the acetate-malonate pathway, condenses with the C6-C3 unit from the shikimate pathway to form the basic neoflavonoid skeleton. This process highlights the interconnectedness of primary and secondary metabolism in plants for the production of specialized compounds like this compound.
Biosynthesis and Chemical Synthesis
Natural Occurrence and Biosynthetic Pathways
Dalbergiphenol is naturally synthesized in the heartwood of several Dalbergia species. jpsionline.comresearchgate.netresearchgate.net Its biosynthesis is believed to follow the flavonoid pathway, which is a major route for the production of secondary metabolites in plants. dntb.gov.ua This pathway begins with precursors from the general phenylpropanoid pathway. While the general scheme of flavonoid biosynthesis is well-established, the specific enzymatic steps leading to the formation of the neoflavonoid core and subsequent modifications (like methoxylation) to produce this compound are areas of ongoing research. dntb.gov.uanih.gov
Laboratory Synthesis Approaches
The total synthesis of natural products in the laboratory is a key goal of organic chemistry, confirming the proposed structure and enabling the production of analogues for further research. scripps.edu While detailed, step-by-step total syntheses specifically for this compound are not extensively documented in the initial search results, the synthesis of related neoflavonoids like (±)-Latifolin has been reported. researchgate.net
General approaches to synthesizing such molecules often involve convergent strategies. wikipedia.org This might entail preparing the substituted phenol (B47542) (A-ring) and the phenylallyl side chain (B-ring unit) separately before coupling them. Key reactions in such syntheses could include Wittig-type reactions for forming carbon-carbon double bonds, Grignard or organolithium additions for creating the chiral center, and palladium-catalyzed cross-coupling reactions like the Heck reaction to form key bonds. wikipedia.orgbaranlab.org
Chemical Synthesis and Derivatization Studies of Dalbergiphenol
Synthetic Strategies for the Dalbergiphenol Core Structure
The total synthesis of this compound and its analogues is a key area of research, enabling access to these compounds for further study. scripps.eduuni-mainz.de Various synthetic routes have been developed, often focusing on efficiency and the ability to introduce structural diversity. beilstein-journals.orgsavemyexams.comsavemyexams.com
One notable approach to synthesizing the core structure of this compound involves a multi-step process. baranlab.org A common strategy begins with commercially available starting materials, which are then modified through a series of reactions to build the characteristic neoflavonoid skeleton. These reactions can include condensations, cyclizations, and various functional group manipulations. beilstein-journals.orgsavemyexams.comocr.org.uk The primary goal of these synthetic endeavors is not only to produce the target molecule but also to develop flexible pathways that can be adapted to create a range of related compounds. scripps.edu
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of this compound analogues and derivatives are driven by the desire to explore the structure-activity relationships of this class of compounds. researchgate.netfrontiersin.org By systematically modifying the this compound scaffold, researchers can investigate how different functional groups and structural features influence its chemical and biological properties. mdpi.comnih.govnih.govderpharmachemica.comrisk.net
The synthesis of these analogues often utilizes the core this compound structure as a starting point. researchgate.net Chemical modifications can be made to various parts of the molecule, such as the hydroxyl groups or the aromatic rings. researchgate.netacs.org For instance, the phenolic hydroxyl groups are common sites for derivatization, allowing for the introduction of a wide array of new functionalities. acs.org
Strategies for creating derivatives include alkylation, acylation, and the introduction of different substituents onto the aromatic rings. research-solution.com These modifications can alter the compound's polarity, steric bulk, and electronic properties, which in turn can affect its reactivity and interactions with biological targets. The synthesis of a library of analogues allows for a comprehensive investigation into the chemical space around the this compound core. researchgate.netmdpi.com
Mechanistic Studies of Derivatization Reactions
Understanding the mechanisms of the reactions used to create this compound derivatives is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. beilstein-journals.orgresearchgate.netnih.gov Mechanistic studies can involve a combination of experimental techniques and computational modeling.
For many derivatization reactions, the proposed mechanisms involve well-established organic reaction pathways. For example, the alkylation of a phenolic hydroxyl group typically proceeds via a nucleophilic substitution reaction. beilstein-journals.org The phenoxide ion, formed by deprotonation of the phenol (B47542), acts as a nucleophile, attacking an alkyl halide or other electrophilic species.
In other cases, the reaction mechanisms can be more complex. For instance, reactions involving rearrangements or the formation of reactive intermediates require careful study to elucidate the precise sequence of events. nih.gov Techniques such as kinetic studies, isotopic labeling, and the characterization of reaction byproducts can provide valuable insights into the reaction mechanism. nih.gov A thorough understanding of these mechanisms not only aids in the synthesis of known derivatives but also opens the door to the discovery of novel chemical transformations and the creation of previously inaccessible analogues. beilstein-journals.orgresearchgate.net
Structure Activity Relationship Sar Studies of Dalbergiphenol and Its Analogues
Correlative Analyses of Structural Motifs and Biological Activity Profiles
Correlative analyses of dalbergiphenol and its naturally occurring analogues, primarily isolated from the heartwood of Dalbergia species, have identified specific structural motifs that are crucial for their biological activities, particularly their antifungal and antitermite properties. researchgate.netresearchgate.net The core structure of these compounds belongs to the neoflavonoid class. Key analogues frequently studied alongside this compound include latifolin (B1203211) and 4-methoxydalbergione (B1203074). researchgate.net
Research has demonstrated that the presence and position of phenolic hydroxyl (-OH) groups on the A and B rings of the neoflavonoid skeleton are primary determinants of bioactivity. acs.org For instance, studies on latifolin and its derivatives indicate that a phenolic hydroxyl group at the C-5 position of the A ring is important for antitermite activity. acs.org Furthermore, the antifungal activity against both white-rot and brown-rot fungi appears to be dependent on the presence of phenolic hydroxyl groups at both the C-5 and C-2' positions. acs.org
Comparative studies of this compound, latifolin, and 4-methoxydalbergione have yielded specific activity profiles:
This compound shows relatively high antifungal activity against the brown-rot fungus Fomitopsis palustris and other fungi such as Rhizopus oryzae and Cladosporium cladosporioides. researchgate.netresearchgate.netresearchgate.net It also exhibits moderate termite-antifeedant properties. researchgate.netresearchgate.net
Latifolin demonstrates high termiticidal activity and is also effective against the white-rot fungus Trametes versicolor. researchgate.netresearchgate.net
4-Methoxydalbergione possesses moderate termite-antifeedant activity and antifungal activity against T. versicolor. researchgate.netresearchgate.net
These distinct but related activities are attributed to subtle structural differences. The specific bioactivity profiles are linked to the existence of a hydroxyl group at the ortho position in the B ring and the nature of the A ring (phenolic vs. quinonoid). researchgate.net This suggests that the defensive actions of Dalbergia heartwood extracts are in part due to this variation in the partial structures of the neoflavonoids they contain. researchgate.net
| Compound | Key Structural Motifs | Reported Biological Activity | Reference |
|---|---|---|---|
| This compound | Phenolic hydroxyl groups | High antifungal activity (F. palustris, R. oryzae, C. cladosporioides); Moderate termite-antifeedant activity | researchgate.netresearchgate.netresearchgate.net |
| Latifolin | Hydroxyl at C-5 (A ring) and C-2' (B ring) | High termiticidal activity; High antifungal activity (T. versicolor) | researchgate.netresearchgate.netacs.org |
| 4-Methoxydalbergione | Quinonoid A ring; Methoxy group | Moderate termite-antifeedant activity; Moderate antifungal activity (T. versicolor) | researchgate.netresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. jocpr.comwikipedia.org These models quantify the relationship by using molecular descriptors, which are numerical representations of physicochemical properties or structural features. jocpr.com A general QSAR model can be expressed as:
Activity = f (Molecular Descriptors) + error
While specific QSAR models developed exclusively for this compound are not extensively documented in the reviewed literature, numerous QSAR studies have been successfully applied to the broader class of flavonoids, which are structurally related to neoflavonoids. jcpjournal.orgmdpi.compharmacophorejournal.com These studies provide a framework for how such approaches could be applied to this compound and its analogues to systematically explore their SAR.
QSAR studies on flavonoids have been used to predict a range of biological activities, including antioxidant capacity, vasorelaxant effects, and enzyme inhibition. pharmacophorejournal.comnih.govnih.gov These models often employ various types of descriptors:
Topological descriptors: Quantify aspects of molecular structure like size, shape, and branching.
Electronic descriptors: Include properties like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and partial atomic charges, which are crucial for chemical reactivity. nih.gov
Spatial descriptors: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors for steric and electrostatic fields are calculated to represent the three-dimensional properties of the molecules. analchemres.org
For example, 3D-QSAR studies on flavonoids have revealed that electrostatic and hydrogen-bond donor fields are significant contributors to their antioxidant activity. analchemres.org Contour maps generated from these models can visualize regions where modifications to the molecular structure—such as adding or removing certain functional groups—would likely enhance or diminish biological activity. analchemres.org Applying similar QSAR methodologies to a series of this compound analogues could provide valuable predictive models, guiding the synthesis of new derivatives with optimized antifungal, cytotoxic, or other therapeutic properties.
Stereochemical Influence on Biological Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in biological systems. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a compound. dntb.gov.ua This can lead to significant differences in potency, efficacy, and metabolism between isomers.
The importance of stereochemistry is evident in the study of this compound. The naturally occurring compound is often isolated as a specific stereoisomer, and its biological activity can be stereospecific. A prominent example is (7S)-Dalbergiphenol , which has been identified as a cytotoxic compound. mundialsiglo21.com This finding explicitly demonstrates that the specific spatial configuration at the chiral center (C-7) is a determinant of its ability to inhibit cancer cell viability.
This principle extends to other neoflavonoids and related compounds isolated from Dalbergia species. For instance, pterocarpans such as (6aS,11aS)-medicarpan have been isolated alongside this compound, with their absolute stereochemistry being a defining feature of their structure and activity. mundialsiglo21.com The natural occurrence of dalbergiones (a related class) as pairs of enantiomers further underscores the significance of stereoisomerism in this family of natural products. researchgate.net Studies on synthetic analogues of other natural products have also shown that only specific isomers exhibit the desired biological effect, which is often attributed to stereoselective uptake by cells or differential binding to the target protein.
Mechanistic Investigations of Dalbergiphenol S Biological Effects Non Clinical
Cellular and Molecular Mechanisms of Action in In Vitro Models
Dalbergiphenol has been the subject of various in vitro studies to elucidate its mechanisms of action at the cellular and molecular levels. Research has highlighted its ability to modulate pathways involved in cell growth, programmed cell death, and inflammatory responses.
The balance between cellular proliferation and apoptosis is crucial for maintaining tissue homeostasis, and its dysregulation is a hallmark of many diseases. nih.govbdbiosciences.com this compound has demonstrated the ability to influence these fundamental processes.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. frontiersin.org The JAK2/STAT3 pathway, in particular, is often found to be overactive in various cancers, promoting tumor growth and inhibiting apoptosis. frontiersin.orgplos.org Inhibition of this pathway is a key strategy in cancer therapy. nih.govnih.gov Studies on compounds structurally related to this compound have shown inhibitory effects on the JAK2/STAT3 pathway. For instance, Delphinidin, an anthocyanin monomer, has been shown to downregulate PD-L1 expression in triple-negative breast cancer cells through the JAK2/STAT3 signaling pathway. foodandnutritionresearch.net Similarly, Panaxadiol has been found to inhibit the proliferation and induce apoptosis in pancreatic cancer cell lines by down-regulating the JAK2-STAT3 signaling pathway. nih.gov While direct studies on this compound's effect on this specific pathway are still emerging, the activity of similar phenolic compounds suggests a potential mechanism for its observed anti-proliferative effects.
The cell cycle is a tightly regulated process that governs cell division. researchgate.netfrontiersin.org It consists of several phases (G0, G1, S, G2, and M), and its progression is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). researchgate.netamegroups.org Dysregulation of the cell cycle can lead to uncontrolled cell proliferation, a characteristic of cancer. nih.gov Some natural compounds exert their anti-cancer effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. researchgate.net For example, studies have shown that certain phytochemicals can induce cell cycle arrest in the G1/G0 phase. amegroups.org While specific data on this compound's direct impact on cell cycle modulation is limited, its known effects on cell proliferation suggest that it may interact with key regulators of the cell cycle. Further research is needed to elucidate the precise mechanisms by which this compound may influence cell cycle progression in various cell types.
Inflammation is a complex biological response to harmful stimuli. frontiersin.org While it is a crucial part of the healing process, chronic inflammation can contribute to various diseases. ufpr.br this compound has been investigated for its potential to modulate inflammatory responses. mdpi.comnih.gov
Nitric oxide (NO) is a signaling molecule that plays a dual role in the body. While it is essential for various physiological processes, excessive production of NO by inducible nitric oxide synthase (iNOS) can contribute to inflammation and tissue damage. researchgate.net Several studies have demonstrated the inhibitory effect of this compound and related compounds on nitric oxide production in stimulated macrophage cell lines, such as RAW 264.7. mdpi.comresearchgate.net For example, a methanolic extract of Dalbergia latifolia, a known source of this compound, was found to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. mdpi.com Furthermore, a study on constituents from the heartwood of Dalbergia odorifera also identified compounds that inhibited nitric oxide production in the same cell line. nih.gov These findings suggest that this compound may exert its anti-inflammatory effects, at least in part, by suppressing the production of pro-inflammatory mediators like nitric oxide.
Table 1: Effect of Dalbergia Species Extracts and Constituents on Nitric Oxide Production
| Plant Source | Cell Line | Stimulant | Observed Effect | Citation |
|---|---|---|---|---|
| Dalbergia latifolia (methanolic extract) | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of nitric oxide production | mdpi.com |
| Dalbergia odorifera (heartwood constituents) | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of nitric oxide production | nih.gov |
| Dalbergia cochinchinensis (heartwood constituents) | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of nitric oxide production | researchgate.net |
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling pathway that plays a central role in regulating inflammatory and immune responses. mdpi.comfrontiersin.org It controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like iNOS. nih.govresearchgate.net The activation of the NF-κB pathway is a key step in the inflammatory process. core.ac.uk Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development. nih.gov While direct evidence for this compound's interaction with the NF-κB pathway is still being established, its ability to inhibit nitric oxide production, a downstream target of NF-κB, suggests a potential role in modulating this pathway. mdpi.com The anti-inflammatory properties of many polyphenolic compounds are attributed to their ability to inhibit NF-κB activation. nih.gov
Enzymatic Inhibition Studies
This compound has been the subject of non-clinical investigations to understand its effects on specific enzymes. These studies provide insights into the compound's potential mechanisms of action at a molecular level.
Urease Enzyme Inhibition Kinetics and Mechanisms
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov The inhibition of this enzyme is a key target in the management of diseases caused by urease-producing bacteria.
Studies on the kinetics of urease inhibition often involve determining the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ). nih.govunibo.it The Lineweaver-Burk plot is a common graphical method used to analyze enzyme kinetics. researchgate.net Different types of inhibitors will affect the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) in distinct ways. For instance, a competitive inhibitor increases the apparent Kₘ but does not change the Vₘₐₓ, while a non-competitive inhibitor decreases the Vₘₐₓ without affecting the Kₘ. nih.gov
Testosterone (B1683101) 5α-Reductase Inhibition
Testosterone 5α-reductase is an enzyme responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Inhibitors of this enzyme, known as 5α-reductase inhibitors (5-ARIs), are used in the treatment of conditions where DHT plays a significant role. wikipedia.orgcancer.gov The inhibition of 5α-reductase leads to a decrease in DHT levels, which can be accompanied by a slight increase in testosterone and estradiol (B170435) levels. wikipedia.org
This compound, isolated from Dalbergia cochinchinensis, has demonstrated inhibitory activity against testosterone 5α-reductase. researchgate.netresearchgate.net In one study, this compound exhibited an inhibition rate of 51.8% at a concentration of 100 µg/mL. zhiwutong.com
Table 1: Testosterone 5α-Reductase Inhibition by this compound
| Compound | Concentration | Inhibition Rate | Source |
| This compound | 100 µg/mL | 51.8% | zhiwutong.com |
Osteoblast Differentiation and Mineralization Pathways (Non-Human Cellular Models)
Osteoblasts are bone-forming cells that play a crucial role in bone remodeling. inscreenex.de Their differentiation from mesenchymal stem cells and subsequent mineralization of the extracellular matrix are fundamental processes for bone health. mdpi.comfrontiersin.org Non-human cellular models, such as primary mouse osteoblasts and various cell lines (e.g., MC3T3-E1, SaOs-2, MG-63), are widely used to study these processes in vitro. nih.govresearchgate.netnih.gov
Bone Morphogenetic Protein (BMP) Pathway Activation
The Bone Morphogenetic Protein (BMP) signaling pathway is a key regulator of osteoblast differentiation and bone formation. frontiersin.orgnih.gov BMPs, which are part of the transforming growth factor-β (TGF-β) superfamily, initiate signaling by binding to type I and type II serine/threonine kinase receptors on the cell surface. frontiersin.org This leads to the phosphorylation of receptor-regulated Smads (Smad1/5/8), which then form a complex with the common mediator Smad4. nih.govfrontiersin.org This complex translocates to the nucleus to regulate the transcription of target genes, including the master osteogenic transcription factor Runx2. nih.govmdpi.com
A study on 2,4,5-trimethoxyldalbergiquinol (TMDQ), a compound related to this compound, demonstrated its ability to stimulate osteoblastic differentiation in primary cultures of mouse osteoblasts. nih.gov TMDQ was found to upregulate the expression of Bmp2 and Bmp4 genes and increase the phosphorylation of Smad1/5/8. nih.gov The osteogenic effects of TMDQ were abolished by the BMP antagonist noggin, confirming the involvement of the BMP pathway. nih.gov
Wnt/β-catenin Signaling Modulation
The Wnt/β-catenin signaling pathway is another critical pathway in bone formation and remodeling. mdpi.comfrontiersin.org Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then modulates the transcription of target genes involved in osteoblast differentiation. e-enm.org There is significant crosstalk between the Wnt/β-catenin and BMP pathways, with studies showing that Wnt signaling can act as an upstream activator of BMP expression in osteoblasts. nih.govnih.gov
The same study on TMDQ also investigated its effect on the Wnt/β-catenin pathway. nih.gov Treatment with TMDQ led to increased mRNA expression of Wnt ligands, phosphorylation of GSK3β (a negative regulator of β-catenin), and increased expression of β-catenin protein. nih.gov The Wnt inhibitor Dickkopf-1 (DKK1) was able to abolish the osteogenic effects of TMDQ, indicating that the compound promotes osteoblast differentiation and mineralization through the activation of the Wnt/β-catenin signaling pathway in conjunction with the BMP pathway. nih.gov
Protective Mechanisms Against Cellular Stress (e.g., Hypoxia/Reoxygenation-Induced Injury)
Hypoxia/reoxygenation (H/R) injury is a form of cellular stress that occurs when oxygen supply is restored to tissues after a period of inadequate oxygen (hypoxia). frontiersin.org This process can lead to oxidative stress, mitochondrial dysfunction, and cell death. nih.govplos.org In vitro models, such as the H9c2 cardiac myoblast cell line, are often used to study the protective effects of various compounds against H/R-induced injury. plos.orgnih.gov
Research has shown that certain neoflavonoids isolated from Dalbergia melanoxylon possess cardioprotective effects against H/R injury in H9c2 cells. researchgate.net For instance, (7R)-(-)-3′,5-dihydroxy-4′,2,4-trimethoxy-dalbergiquinol demonstrated a protective effect by reducing lactate (B86563) dehydrogenase and malondialdehyde levels while enhancing superoxide (B77818) dismutase activity. researchgate.net Similarly, other hybrid compounds containing a this compound moiety have exhibited potential protective effects against H/R-induced injury in H9c2 cells. researchgate.net
In Vivo Mechanistic Investigations in Animal Models (Non-Human)
Anti-osteoporotic Mechanisms in Rodent Models
This compound, a constituent of Dalbergia sissoo, has demonstrated potential anti-osteoporotic effects in rodent models, primarily through the modulation of bone resorption and formation processes. researchgate.net Studies in ovariectomized (OVX) rats, a common model for postmenopausal osteoporosis, have shown that extracts containing this compound can improve bone health. researchgate.netxiahepublishing.com
The primary mechanism of action appears to be the inhibition of osteoclastogenesis, the process of osteoclast formation. frontiersin.orgnih.gov Osteoclasts are cells responsible for bone resorption, and their excessive activity leads to bone loss. mdpi.com this compound is believed to interfere with key signaling pathways that regulate osteoclast differentiation and function. One of the most critical pathways in osteoclastogenesis is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. nih.govbslonline.orgresearchgate.netorthobullets.comfrontiersin.orgnih.gov RANKL, a cytokine produced by osteoblasts and other cells, binds to its receptor RANK on osteoclast precursors, initiating a cascade of intracellular signals that lead to their differentiation into mature, bone-resorbing osteoclasts. bslonline.orgresearchgate.netorthobullets.comfrontiersin.org
In rodent models of osteoporosis, it has been observed that treatment with this compound-containing extracts leads to a downregulation of RANKL-induced signaling. This interference disrupts the downstream signaling molecules, including NF-κB and MAPKs (mitogen-activated protein kinases) such as ERK and JNK. frontiersin.orgmdpi.com The inhibition of these pathways ultimately suppresses the expression of key osteoclastogenic transcription factors like c-Fos and NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), which are crucial for the expression of osteoclast-specific genes. nih.govnih.gov
Furthermore, in vivo studies have shown that the administration of extracts from Dalbergia sissoo in OVX rats resulted in an increase in bone formation markers and a decrease in bone resorption markers. researchgate.netrevistanefrologia.com This suggests a dual action of not only inhibiting bone breakdown but also potentially promoting new bone formation. The improved trabecular microarchitecture and increased biomechanical strength observed in the femurs and vertebrae of treated rats provide further evidence of its bone-protective effects. researchgate.net
Table 1: Summary of this compound's Anti-osteoporotic Mechanisms in Rodent Models
| Mechanism | Key Molecular Targets/Pathways | Observed Effects in Rodent Models | References |
|---|---|---|---|
| Inhibition of Osteoclastogenesis | RANKL/RANK Signaling Pathway, NF-κB, MAPKs (ERK, JNK), c-Fos, NFATc1 | Decreased number of osteoclasts | frontiersin.orgnih.govnih.govbslonline.orgresearchgate.netorthobullets.comfrontiersin.orgnih.govmdpi.com |
| Suppression of Bone Resorption | Reduced activity of mature osteoclasts | Decreased levels of bone resorption markers | revistanefrologia.com |
| Promotion of Bone Formation | Upregulation of osteogenic markers | Increased bone mineral density, improved trabecular microarchitecture, enhanced biomechanical strength | researchgate.netrevistanefrologia.comoup.com |
Anti-Termiticidal and Antifungal Action Pathways
This compound has been identified as a bioactive compound contributing to the natural durability of certain woods against termites and fungi. researchgate.netresearchgate.net Its mechanisms of action involve both antifeedant and toxic effects on these organisms.
In the context of termites, this compound exhibits moderate antifeedant activity. researchgate.netresearchgate.net This suggests that it deters termites from consuming the wood, thereby preventing damage. The precise biochemical pathways underlying this deterrence are not fully elucidated but are thought to involve the interaction of this compound with chemoreceptors in the termites, leading to a feeding aversion. While the ethanolic extract of Dalbergia latifolia leaves, which may contain various phenolic compounds, showed low termiticidal activity against Neotermes bosei, the heartwood extracts containing this compound have shown more pronounced effects. researchgate.net
The antifungal action of this compound is particularly effective against certain types of wood-decaying fungi. nih.govforestpathology.org It has demonstrated relatively high activity against the brown-rot basidiomycete Fomitopsis palustris. researchgate.netresearchgate.net Brown-rot fungi are known to depolymerize cellulose (B213188) rapidly in the early stages of decay. nih.gov The mechanism by which this compound inhibits fungal growth is believed to involve the disruption of essential enzymatic processes within the fungus. researchgate.netnih.gov Phenolic compounds, in general, can act as enzyme inhibitors, potentially by binding to the active sites of enzymes crucial for fungal metabolism and cell wall degradation. researchgate.net The structure of this compound, with its phenolic hydroxyl groups, is thought to be critical for its antifungal activity. researchgate.netresearchgate.net The compound may also interfere with the fungal cell membrane, disrupting its integrity and function. nih.govnih.gov
Table 2: Summary of this compound's Anti-Termiticidal and Antifungal Mechanisms
| Organism | Mechanism of Action | Observed Effects | References |
|---|---|---|---|
| Termites (Reticulitermes speratus) | Moderate antifeedant activity | Reduced wood consumption by termites | researchgate.netresearchgate.net |
| Fungi (Fomitopsis palustris) | Inhibition of fungal growth, likely through enzyme inhibition and/or membrane disruption | High antifungal activity against brown-rot fungi | researchgate.netresearchgate.netnih.govnih.gov |
Advanced Analytical Methodologies for Dalbergiphenol Profiling
High-Performance Liquid Chromatography (HPLC) Applications for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds like Dalbergiphenol due to its high resolution, sensitivity, and reproducibility. advancechemjournal.comopenaccessjournals.combiomedpharmajournal.org It is widely employed for both the identification (qualitative analysis) and quantification of compounds in complex mixtures, such as plant extracts. advancechemjournal.combiomedpharmajournal.org
The fundamental principle of HPLC involves injecting a liquid sample into a column packed with a stationary phase. advancechemjournal.com A liquid mobile phase is pumped through the column, and separation occurs based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.com For flavonoids and other phenolic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (often C18) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
Qualitative Analysis: For the qualitative analysis of this compound, HPLC is often coupled with a UV-Vis or Diode Array Detector (DAD). Flavonoids have characteristic UV spectra that can aid in their identification. researchgate.net By comparing the retention time and the UV spectrum of a peak in a sample chromatogram to that of a known this compound standard, a tentative identification can be made.
Quantitative Analysis: For quantitative analysis, HPLC with UV detection is highly effective, offering excellent linearity for accurate measurements. nih.gov A calibration curve is constructed by running a series of standard solutions of known this compound concentrations. The peak area of this compound in a sample is then measured and its concentration is determined by interpolating from the calibration curve. The validation of an HPLC method is critical to ensure its reliability and is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). medwinpublishers.comglobalresearchonline.net
A typical HPLC method validation includes the following parameters:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | The analyte peak should be well-resolved from other peaks, and the peak purity should be confirmed. analis.com.my |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. analis.com.myijpsonline.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. | Recovery values are typically expected to be within 90-110%. analis.com.my |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD). | %RSD should generally be less than 2% for both intra-day and inter-day precision. analis.com.my |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The signal-to-noise ratio is typically ≥ 10. analis.com.my |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain consistent with minor changes in conditions like mobile phase composition, pH, or column temperature. globalresearchonline.net |
This table is a generalized representation of HPLC method validation parameters based on common industry practices and guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for identifying new compounds and for metabolite profiling in complex biological samples. nih.govspringernature.com
NMR-based metabolomics can analyze complex mixtures with minimal sample preparation and high reproducibility, providing both structural information and relative quantification of metabolites. mdpi.comresearchgate.net For this compound analysis, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
1D NMR: Proton (¹H) NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Carbon-13 (¹³C) NMR shows the different types of carbon atoms in the molecule. nih.gov ¹H NMR is particularly useful for quantification because, under the right conditions, the signal intensity is directly proportional to the number of nuclei. nih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. This allows for the complete and unambiguous assignment of the molecular structure.
In studies of natural products from Dalbergia species, researchers have used extensive 1D and 2D NMR analyses to identify novel this compound hybrids and to confirm the structures of known compounds. researchgate.net This process is crucial for distinguishing between closely related isomers and for understanding the metabolic profile of the plant. mdpi.com While successful identification can sometimes be hindered by overlapping signals from endogenous metabolites in a biofluid, prior sample clean-up using techniques like HPLC can overcome this challenge. nih.govspringernature.com
| NMR Technique | Information Provided | Application in this compound Analysis |
| ¹H NMR | Chemical shifts, signal integrals, and coupling constants of protons. | Determines the number and type of protons, aids in quantification. nih.gov |
| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the number and type of carbon environments in the molecule. nih.gov |
| COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). | Establishes H-H connectivity within the molecular structure. |
| HSQC | Shows correlations between protons and the carbon atoms they are directly attached to. | Links specific protons to their corresponding carbons. mdpi.com |
| HMBC | Shows correlations between protons and carbons that are two or three bonds away. | Establishes the long-range connectivity, piecing together the molecular fragments. |
This table summarizes the application of various NMR techniques for structural analysis.
Mass Spectrometry (MS) Techniques in this compound Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is highly sensitive and is used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation patterns. thermofisher.com For the analysis of flavonoids like this compound, MS is most often coupled with a chromatographic separation technique, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). chromatographyonline.comrssl.com
In a typical LC-MS setup, the sample is first separated by HPLC, and the eluting components are then introduced into the mass spectrometer's ion source. measurlabs.com Techniques like Electrospray Ionization (ESI) are common for ionizing polar compounds like this compound. wikipedia.org
Key MS applications in this compound analysis include:
Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) can measure the m/z of the molecular ion with very high accuracy, allowing for the determination of the elemental formula. This is a critical step in identifying a compound. researchgate.net
Structural Elucidation: In tandem mass spectrometry (MS/MS or MSⁿ), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. chromatographyonline.com The fragmentation pattern is often unique to a specific molecular structure and can be used to distinguish between isomers. The fragmentation of the aromatic rings and side chains of this compound provides key structural clues. docbrown.infoamrutpharm.co.in
For example, the analysis of heartwood from Dalbergia cochinchinensis utilized HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) to identify new this compound hybrids by providing accurate mass data for molecular formula determination. researchgate.net
| MS Technique | Primary Function | Relevance to this compound |
| LC-MS | Separates compounds by chromatography before mass analysis. | Allows for the analysis of this compound within a complex plant extract. rssl.com |
| HRMS | Provides highly accurate mass measurements. | Determines the precise elemental formula of this compound and its derivatives. researchgate.net |
| MS/MS (Tandem MS) | Fragments a selected precursor ion to generate a product ion spectrum. | Provides structural information based on characteristic fragmentation patterns, helping to confirm the identity. thermofisher.comchromatographyonline.com |
This table outlines the roles of different mass spectrometry techniques in the analysis of this compound.
Other Emerging Spectroscopic and Chromatographic Methods
While HPLC, NMR, and MS are the primary tools for this compound analysis, several emerging and advanced methods are enhancing the speed, resolution, and detail of phytochemical profiling.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures than conventional HPLC. shimadzu.com This results in significantly faster analysis times and improved chromatographic resolution, which is particularly advantageous for separating complex mixtures of flavonoids. chromatographyonline.com The coupling of UHPLC with advanced mass spectrometers (e.g., UHPLC-DAD-HRAM-MSⁿ) has become a state-of-the-art platform for comprehensive flavonoid profiling. acs.org
Hyphenated Techniques: The combination of multiple analytical techniques provides a more complete picture of the sample. Modern setups can couple HPLC with both MS and NMR detectors (HPLC-MS-NMR). nih.gov This allows for the acquisition of chromatographic, mass spectrometric, and structural (NMR) data from a single run, which is extremely powerful for identifying unknown metabolites in complex mixtures.
Multidimensional Chromatography: Techniques like comprehensive two-dimensional liquid chromatography (LC×LC) offer vastly increased peak capacity compared to one-dimensional methods. fiveable.me This is beneficial for resolving the highly complex phytochemical matrices found in plant extracts, potentially separating this compound from other closely related neoflavonoids that might co-elute in a standard 1D-HPLC separation.
Advanced MS Ionization Sources: Ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the rapid analysis of samples in their native state with minimal to no sample preparation. chromatographyonline.com These methods could potentially be used for the rapid screening of plant tissues for the presence of this compound.
These advanced methods are continually pushing the boundaries of analytical chemistry, enabling more detailed and high-throughput analysis of natural products like this compound. chromatographyonline.com
Future Directions and Emerging Research Avenues for Dalbergiphenol
Chemoinformatic and Computational Approaches in Dalbergiphenol Research
The application of computational tools is a rapidly growing field in natural product research, offering the ability to predict biological activities, identify molecular targets, and understand structure-activity relationships (SAR) before undertaking extensive laboratory work. For this compound, chemoinformatic approaches can accelerate its development as a lead compound.
Future research can employ a variety of in silico methods. Molecular docking studies, for instance, can predict the binding affinity and interaction patterns of this compound with various protein targets. nih.gov This approach has been used for the related compound dalbergin (B191465), which was computationally docked with caspase-3 and caspase-9 to explore its role in apoptosis. researchgate.net Similar studies for this compound could elucidate the structural basis of its known anti-inflammatory effects by modeling its interaction with key enzymes like cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX). researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives, guiding synthetic efforts toward more potent and selective analogues.
| Computational Method | Research Goal for this compound | Potential Protein Targets |
| Molecular Docking | Predict binding modes and affinity to elucidate mechanisms of action. | Caspases, Cyclooxygenases (COX), Lipoxygenases (LOX), Tyrosinase |
| QSAR Modeling | Predict the activity of new derivatives to guide synthetic modifications. | N/A (predicts activity based on structure) |
| Pharmacophore Modeling | Identify essential structural features for biological activity. | N/A (identifies features from active molecules) |
| Molecular Dynamics Simulation | Study the dynamic stability of the this compound-protein complex over time. | Key protein targets identified via docking. |
Exploration of Novel Biosynthetic Enzymes and Pathways
While this compound has been isolated from natural sources like Dalbergia odorifera, the precise enzymatic pathway responsible for its biosynthesis remains largely uncharacterized. researchgate.net Elucidating this pathway is crucial for developing biotechnological production methods, which could provide a more sustainable and scalable supply than extraction from slow-growing trees.
Future research should focus on genome mining and transcriptomic analysis of Dalbergia species. By identifying genes that are highly expressed during the formation of heartwood, where neoflavonoids accumulate, researchers can pinpoint candidate enzymes. The biosynthesis is hypothesized to involve enzymes from the phenylpropanoid and polyketide pathways. Key enzyme classes to investigate would include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and various reductases and tailoring enzymes that catalyze the final steps. Heterologous expression of these candidate genes in microbial hosts like E. coli or yeast could confirm their function and pave the way for metabolic engineering to produce this compound de novo.
| Proposed Enzyme Class | Hypothesized Role in this compound Biosynthesis | Research Approach |
| Phenylalanine Ammonia-Lyase (PAL) | Commits phenylalanine to the phenylpropanoid pathway. | Gene expression analysis in Dalbergia tissues. |
| Chalcone Synthase (CHS) | Catalyzes the condensation reaction to form the core flavonoid scaffold. | Identification and functional characterization of CHS genes. |
| Chalcone Isomerase (CHI) | Catalyzes the cyclization of chalcones into flavanones. | Heterologous expression and enzymatic assays. |
| Reductases/Dehydrogenases | Involved in modifying the flavonoid backbone to form the neoflavonoid structure. | Transcriptome analysis to identify candidate genes. |
| Cytochrome P450 Monooxygenases | Catalyze hydroxylation and other tailoring reactions. | Functional genomics and inhibitor studies. |
Mechanistic Elucidation of Unexplored Biological Activities and Molecular Targets
This compound's reported anti-inflammatory and anti-osteoporotic activities provide a strong foundation for further mechanistic studies. nih.govresearchgate.net However, the specific molecular targets through which it exerts these effects are not fully understood. Modern chemical biology and proteomic approaches can identify the direct binding partners of this compound within the cell, offering a clearer picture of its mechanism of action.
Techniques such as activity-based protein profiling (ABPP) could be employed to identify enzyme targets in relevant cell lines (e.g., macrophages for inflammation research). Thermal shift assays and affinity chromatography-mass spectrometry are other powerful methods for identifying direct protein interactors. Uncovering these targets is a critical step in validating the therapeutic potential of this compound and could reveal novel biological activities. For example, identifying an interaction with a key signaling protein in osteoblasts could solidify its potential as a treatment for osteoporosis. researchgate.net These investigations will help to understand how PGG can affect various cancer stages and inhibit tumor growth by targeting multiple signaling pathways. mdpi.com
| Known Biological Activity | Potential Molecular Target/Pathway for Investigation | Experimental Approach |
| Anti-inflammatory | NF-κB signaling pathway, MAP kinase pathway, Pro-inflammatory cytokine receptors | Western Blot, Reporter Assays, Kinase Activity Assays |
| Anti-osteoporotic | RANKL signaling, Wnt/β-catenin pathway, Alkaline phosphatase (ALP) | Osteoclast/Osteoblast differentiation assays, Gene expression analysis (RT-qPCR) |
| Antioxidant | Nrf2 pathway, Keap1 | Cellular antioxidant assays, Luciferase reporter assays |
| Tyrosinase Inhibition | Direct inhibition of tyrosinase enzyme activity. researchgate.net | In vitro enzyme kinetics, Cellular melanin (B1238610) synthesis assays |
Development of Advanced Methodologies for Isolation, Synthesis, and Analysis
The traditional method for obtaining this compound involves extraction from plant material followed by purification using techniques like column chromatography. researchgate.net This process can be low-yielding and time-consuming. Future research should focus on developing more efficient and scalable methods for both isolation and chemical synthesis.
In the area of isolation, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) can offer significantly improved resolution, speed, and purity. researchgate.net For total synthesis, the development of a stereoselective and high-yield synthetic route is a key objective. While analogues of the related compound dalbergin have been synthesized, a dedicated and optimized synthesis for this compound is needed. researchgate.net An efficient synthetic pathway would not only provide a reliable supply for research but also enable the creation of a library of derivatives for SAR studies, potentially leading to compounds with enhanced potency or improved pharmacokinetic properties.
| Methodology | Conventional Approach | Advanced/Future Approach | Advantage of Advanced Approach |
| Isolation | Open column chromatography | Preparative HPLC, Supercritical Fluid Chromatography (SFC) | Higher purity, faster separation, reduced solvent consumption. |
| Analysis | Thin-Layer Chromatography (TLC), NMR | UPLC-MS/MS, High-Resolution Mass Spectrometry (HRMS) | Greater sensitivity, accurate mass determination, and structural confirmation. |
| Synthesis | N/A (primarily isolated from nature) | Asymmetric total synthesis, Flow chemistry | Scalable production, access to enantiomerically pure material, creation of novel analogues. |
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Dalbergiphenol (C₁₇H₁₈O₃) from natural sources, and how can purity be validated?
- Methodological Answer : this compound is typically extracted from Dalbergia species (e.g., Dalbergia latifolia) using methanol or ethanol-based solvent extraction, followed by chromatographic techniques like column chromatography or HPLC for purification . Purity validation requires spectroscopic characterization (e.g., NMR for structural confirmation, HPLC-MS for quantitative analysis) and comparison with reference standards (CAS 52811-31-1). Elemental analysis and melting point determination are also recommended for novel isolates .
Q. How do researchers design in vitro assays to assess this compound’s anti-osteoporotic activity?
- Methodological Answer : Common assays include:
- Osteoblast differentiation : Alkaline phosphatase (ALP) activity assays and Alizarin Red staining in MC3T3-E1 cells.
- Osteoclast inhibition : TRAP staining and pit formation assays using RAW 264.7 cells.
- Dose-response studies (typically 1–100 µM) and controls (e.g., alendronate for osteoclast inhibition) are critical. Data should be normalized to cell viability (MTT assay) to exclude cytotoxicity .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure and stability?
- Methodological Answer :
- Structural elucidation : ¹H/¹³C NMR (for aromatic and aliphatic protons), FT-IR (phenolic -OH stretching at ~3300 cm⁻¹), and UV-Vis (λmax ~280 nm for phenolic rings).
- Stability : Accelerated stability testing under varying pH, temperature, and light conditions, analyzed via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action (e.g., osteoblast activation vs. antioxidant effects)?
- Methodological Answer :
- Mechanistic studies : Use RNA-seq or CRISPR-Cas9 knockout models to identify key pathways (e.g., Wnt/β-catenin for osteogenesis vs. Nrf2 for antioxidant effects).
- Dose-dependent analysis : Compare low-dose (1–10 µM) vs. high-dose (50–100 µM) effects to determine dominant mechanisms.
- Multi-omics integration : Combine transcriptomic and metabolomic data to map crosstalk between pathways .
Q. What experimental strategies mitigate challenges in this compound’s poor aqueous solubility for in vivo studies?
- Methodological Answer :
- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability.
- Pharmacokinetic (PK) profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration in rodent models (e.g., OVX-induced osteoporosis rats) to assess absorption and half-life .
Q. How should researchers address batch-to-batch variability in this compound extracted from plant sources?
- Methodological Answer :
- Standardized extraction : Optimize solvent ratios (e.g., 70% ethanol) and temperature (40–60°C) using Design of Experiments (DoE).
- Quality control : Implement UPLC-PDA for fingerprint analysis and batch consistency checks.
- Synthetic alternatives : Consider total synthesis (e.g., via Ullmann coupling for biaryl formation) to bypass natural variability .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in complex biological systems?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Multivariate analysis : Use PCA or ANOVA to account for covariates like cell passage number or serum lot variability.
- Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) with open-access datasets .
Data Management & Reproducibility
Q. How can researchers ensure reproducibility in this compound’s osteogenic assays across labs?
- Methodological Answer :
- Detailed protocols : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data.
- Reference materials : Use commercially available this compound (e.g., TargetMol) with ≥95% purity (HPLC-verified).
- Inter-lab validation : Participate in ring trials with shared positive controls (e.g., recombinant BMP-2 for osteoblast assays) .
Q. What metadata is critical when publishing this compound-related datasets?
- Methodological Answer : Essential metadata includes:
- Chemical data : CAS number (52811-31-1), solvent used (e.g., DMSO stock concentration), storage conditions (-20°C for powder, -80°C for solutions).
- Biological data : Cell line authentication, passage number, and serum type (e.g., FBS lot #).
- Instrumentation : HPLC/UPLC column specifications (e.g., C18, 5 µm) and MS parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
